molecular formula C17H21N5O B15114781 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine

Cat. No.: B15114781
M. Wt: 311.4 g/mol
InChI Key: BLPQYUOHXUFMQU-UHFFFAOYSA-N
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Description

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine is a complex organic compound that features a unique structure combining a pyrrolidine ring, a pyrimidine ring, and a cyclopenta[c]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine typically involves multiple steps:

    Formation of the Cyclopenta[c]pyridazine Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine is unique due to its combination of three distinct ring systems, which confer specific electronic and steric properties

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3-[[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine

InChI

InChI=1S/C17H21N5O/c1-12-8-18-17(19-9-12)22-6-5-13(10-22)11-23-16-7-14-3-2-4-15(14)20-21-16/h7-9,13H,2-6,10-11H2,1H3

InChI Key

BLPQYUOHXUFMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)COC3=NN=C4CCCC4=C3

Origin of Product

United States

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